2-(2,6-Difluorophenoxy)-2-methylpropanoic acid

Beschreibung

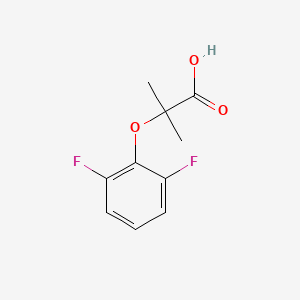

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid is a synthetic carboxylic acid derivative featuring a 2,6-difluorophenoxy group attached to a 2-methylpropanoic acid backbone. Such compounds are often intermediates in drug synthesis, particularly for peroxisome proliferator-activated receptor (PPAR) agonists like Elafibranor, which shares a similar phenoxy-propanoic acid framework .

Key structural attributes of this compound include:

- Molecular formula: Likely C₁₀H₁₀F₂O₃ (inferred from analogs).

- Functional groups: A phenoxy ether linkage and a carboxylic acid group.

- Applications: Potential use as a building block for PPAR-targeting drugs or nonsteroidal anti-inflammatory drugs (NSAIDs) .

Eigenschaften

IUPAC Name |

2-(2,6-difluorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-10(2,9(13)14)15-8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSHVFXSIPANAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=CC=C1F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203955-59-2 | |

| Record name | 2-(2,6-difluorophenoxy)-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 2,6-difluorophenol with a suitable alkylating agent, followed by carboxylation. One common method involves the use of 2,6-difluorophenol and 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can lead to the modulation of enzyme activity or disruption of cellular processes, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(2,6-difluorophenoxy)-2-methylpropanoic acid with analogous phenoxy- and phenyl-substituted propanoic acids:

Notes:

- *pKa values for arylpropionic acids typically range between 3.5–4.5 due to the electron-withdrawing effects of substituents .

- †Estimated based on the molecular formula C₁₀H₁₀F₂O₃.

- ‡Directly reported for CLO in studies on arylpropionic acids .

Key Observations:

- Substituent Effects: The 2,6-difluorophenoxy group enhances metabolic stability compared to non-halogenated analogs (e.g., 2-methoxyphenyl derivatives) .

- Acidity: The pKa of this compound is expected to align with other arylpropionic acids (~3.5–4.2), making it suitable for ionic interactions in drug-receptor binding .

PPAR Agonists

Elafibranor, a PPARα/δ agonist, incorporates a phenoxy-propanoic acid moiety similar to the target compound.

NSAID Candidates

CLO (2-(4-chlorophenoxy)-2-methylpropanoic acid) shares structural homology with the target compound and is investigated for NSAID-like activity. Chlorine and fluorine substituents both modulate COX enzyme inhibition, though fluorine’s smaller size may reduce steric hindrance in binding .

Commercial and Research Availability

- This compound: Limited commercial availability; custom synthesis is likely required (similar to Enamine’s 2-(2,6-difluorophenyl) analog, CAS MFCD11036902) .

- Elafibranor: Advanced to Phase III trials, underscoring the viability of phenoxy-propanoic acids in drug development .

Biologische Aktivität

2-(2,6-Difluorophenoxy)-2-methylpropanoic acid, also known by its CAS number 1203955-59-2, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, focusing on its mechanisms of action, efficacy in different biological assays, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C11H12F2O3

- Molecular Weight : 236.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate various signaling pathways involved in cell proliferation and apoptosis. It has been shown to inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.

Antioxidant Activity

Studies have demonstrated the antioxidant potential of this compound using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The compound exhibited significant radical scavenging activity, indicating its potential as a natural antioxidant.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results suggest that this compound possesses considerable antibacterial properties.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with varying doses of the compound.

Case Study 2: Antidiabetic Potential

Another study assessed the impact of the compound on glucose metabolism in diabetic rats. The administration of this compound resulted in improved insulin sensitivity and reduced blood glucose levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.